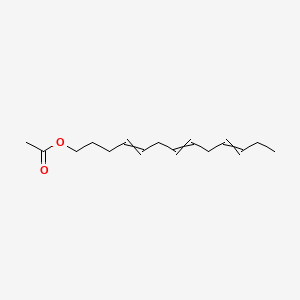

trans-cis,cis-4,7,10-Tridecatrienyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-cis,cis-4,7,10-Tridecatrienyl acetate: is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol . This compound is known for its role as a pheromone component in certain insect species, particularly in the potato tuber moth, Phthorimaea operculella . It is one of the key components in the sex pheromone blend that influences the behavior of male moths .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-cis,cis-4,7,10-Tridecatrienyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.

化学反应分析

Types of Reactions: trans-cis,cis-4,7,10-Tridecatrienyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the acetate group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or other derivatives.

科学研究应用

Insect Attractant in Pest Control

One of the most prominent applications of trans-cis,cis-4,7,10-Tridecatrienyl acetate is as an insect attractant . Research has shown that this compound is effective in attracting specific moth species, particularly the tomato moth (Scrobipalpuloides absoluta). The compound acts as a pheromone mimic, which can disrupt mating behaviors and reduce pest populations through targeted trapping strategies.

Case Study: Moth Control

- Objective: To evaluate the efficacy of this compound in attracting S. absoluta.

- Methodology: Field trials were conducted using traps baited with varying concentrations of the acetate.

- Results: Traps with this compound captured significantly more moths than controls without the compound. This indicates its potential as a biocontrol agent that minimizes reliance on broad-spectrum insecticides .

Pheromone Research and Development

The compound is also pivotal in pheromone research , where it serves as a model for studying insect communication mechanisms. Understanding how insects perceive and respond to such compounds can lead to the development of more effective pest management strategies.

Research Insights

- Researchers have identified specific pheromone receptors in moths that respond to this compound. This knowledge aids in designing synthetic pheromones for traps and lures .

- Studies involving genetic analysis of these receptors help elucidate the molecular basis of pheromone detection and its ecological implications .

Ecological Monitoring

In addition to pest control, this compound can be utilized in ecological monitoring . By using this compound in traps, researchers can monitor moth populations and assess the health of agricultural ecosystems.

Application Example: Monitoring Moth Populations

- Approach: Deploying traps containing this compound allows for non-invasive population assessments.

- Outcome: Data collected from these traps provide insights into population dynamics and the effectiveness of integrated pest management strategies .

Formulation Stability Enhancements

The stability of this compound in formulations is critical for its effectiveness as an attractant. Recent developments have focused on enhancing its stability through various chemical methods.

Stabilization Techniques

作用机制

The mechanism of action of trans-cis,cis-4,7,10-Tridecatrienyl acetate involves its interaction with specific pheromone receptors in the antennae of male moths. These receptors are part of the olfactory system and are responsible for detecting the pheromone signals emitted by female moths . The binding of the compound to these receptors triggers a series of neural responses that lead to behavioral changes in the male moths, such as attraction and mating behavior .

相似化合物的比较

trans-4, cis-7-Tridecadienyl acetate: Another component of the sex pheromone blend in Phthorimaea operculella.

cis-9, trans-11-Tetradecadienyl acetate: A similar pheromone compound found in other insect species.

Uniqueness: trans-cis,cis-4,7,10-Tridecatrienyl acetate is unique due to its specific role in the pheromone communication system of the potato tuber moth. Its structure and functional groups make it highly effective in eliciting behavioral responses in male moths, distinguishing it from other similar compounds .

生物活性

Introduction

trans-cis,cis-4,7,10-Tridecatrienyl acetate is an unsaturated fatty acid derivative that has garnered attention for its biological activity, particularly in the realm of insect pheromones. This compound is primarily recognized for its role in chemical communication among moths, serving as a sex pheromone that attracts conspecific males. Understanding its biological activity involves examining its structure, synthesis, and ecological implications.

Chemical Structure and Synthesis

The molecular structure of this compound can be described as follows:

- Molecular Formula: C13H22O2

- Functional Groups: Contains multiple double bonds and an acetate group.

Synthesis typically involves the acetylation of the corresponding trienol, which can be achieved through various methods such as reaction with acetic anhydride in the presence of a base like pyridine. The stereochemistry of the double bonds is crucial for its biological function.

Biological Activity

Insect Attractant Properties

-

Pheromone Communication:

- This compound is a significant component in the pheromone blend of several moth species. It plays a critical role in mating behaviors by attracting males to females.

- Studies have shown that specific ratios of this compound can elicit strong electroantennogram (EAG) responses from male moths, indicating its efficacy as a pheromone .

- Field Studies:

-

Case Studies:

- A study involving Phthorimaea operculella (potato tuber moth) revealed that specific pheromone receptors are activated by this compound, leading to successful mating interactions .

- Another investigation focused on the redbanded leafroller (Argyrotaenia velutinana), where the compound was found to be part of a complex blend necessary for effective male attraction .

Ecological Implications

The use of this compound in pest management strategies has been explored as a biorational alternative to chemical pesticides. By leveraging its attractant properties, it is possible to disrupt mating patterns and reduce pest populations without harming non-target species or the environment .

Research Findings

Summary Table of Biological Activity

属性

CAS 编号 |

61810-56-8 |

|---|---|

分子式 |

C15H24O2 |

分子量 |

236.35 g/mol |

IUPAC 名称 |

[(4E,7Z,10Z)-trideca-4,7,10-trienyl] acetate |

InChI |

InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h4-5,7-8,10-11H,3,6,9,12-14H2,1-2H3/b5-4-,8-7-,11-10+ |

InChI 键 |

WSXRBDKQLAZFRN-OZENSHFISA-N |

SMILES |

CCC=CCC=CCC=CCCCOC(=O)C |

手性 SMILES |

CC/C=C\C/C=C\C/C=C/CCCOC(=O)C |

规范 SMILES |

CCC=CCC=CCC=CCCCOC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。